2-Amino-5-nitrobenzanilide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Amino-5-nitrobenzanilide often involves steps like nitration, amination, and the use of palladium or nickel catalysts for C-H activation. For example, the synthesis of chiral 3-(2'-imidazolinyl)anilines, which are structurally related to 2-Amino-5-nitrobenzanilide, was achieved by converting the carboxyl and nitro groups in commercially available 3-nitrobenzoic acid to chiral imidazoline and amine, respectively. This process involved a one-pot phosphorylation/metalation reaction, demonstrating the complex synthetic routes that can be employed in the synthesis of such compounds (Yang et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds related to 2-Amino-5-nitrobenzanilide can be elucidated using techniques like X-ray crystallography. For instance, the crystal structure of 5-amino-2-nitrobenzoic acid, a compound related to 2-Amino-5-nitrobenzanilide, was determined, revealing the presence of intermolecular hydrogen bonds and the arrangement of molecules in a cyclic dimer pattern (Mrozek & Głowiak, 2004).
Chemical Reactions and Properties
The chemical reactions and properties of 2-Amino-5-nitrobenzanilide and related compounds involve various transformations and reactivity patterns. For example, 2-nitrobenzanilide undergoes photo-rearrangement under exposure to light, transforming into different azo-compounds. This type of reaction highlights the photochemical reactivity that can be associated with nitro-aromatic compounds (Gunn & Stevens, 1973).
Physical Properties Analysis
The physical properties of related compounds can be studied using spectroscopic methods like FT-IR, Raman, and NMR. For instance, the structural features of 2-amino-5-nitrobenzophenone, a compound structurally similar to 2-Amino-5-nitrobenzanilide, were investigated using vibrational spectroscopy, revealing insights into its molecular geometry, vibrational frequencies, and electronic structure (Balachandran et al., 2014).
Chemical Properties Analysis
The chemical properties of 2-Amino-5-nitrobenzanilide and related compounds can be influenced by substituents like amino and nitro groups, which affect the directionality of electrophilic aromatic substitution. The effect of these substituents on the electronic system of benzene, for example, has been investigated using molecular orbital theory and Voronoi deformation density analysis, providing insight into the regioselectivity of electrophilic substitution (Stasyuk et al., 2016).
Scientific Research Applications
Antitumor Activity
2-Amino-5-nitrobenzanilide is involved in the synthesis of compounds with significant antitumor properties. In a study by Stojković et al. (2006), novel fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts, prepared from 2-amino-5-nitrothiophenol, showed notable antiproliferative activity against various human carcinomas including cervical, breast, colon, and laryngeal carcinomas. These compounds were also effective in vivo against melanoma, fibrosarcoma, and squamous cell carcinoma (Stojković et al., 2006).
Synthesis of Nitro Acridone Derivatives
Parveen et al. (2016) synthesized a series of nitro acridone derivatives, which included 5-nitro-(2-phenyl amino) benzoic acid, a compound confirmed to have potent acetylcholinesterase inhibitory activities. This synthesis process also involved the reaction of o-halobenzoic acid with aniline derivatives, highlighting the role of 2-amino-5-nitrobenzanilide in developing compounds with potential therapeutic applications (Parveen et al., 2016).
Antimicrobial Properties
Research on thiazolidinone derivatives, synthesized from 2-amino-5-nitrothiazole, indicated significant antibacterial and antifungal activities. Samadhiya et al. (2014) highlighted that these compounds showed promising results against Mycobacterium tuberculosis, suggesting a potential application of 2-amino-5-nitrobenzanilide in antimicrobial drug development (Samadhiya et al., 2014).
Development of Chiral Pincer Complexes
Yang et al. (2011) utilized 2-amino-5-nitrobenzanilide in the synthesis of chiral PCN pincer palladium(II) and nickel(II) complexes. These complexes, developed through aryl C-H bond activation, were characterized for their potential in asymmetric chemical reactions, demonstrating the chemical versatility of 2-amino-5-nitrobenzanilide (Yang et al., 2011).
Photochemical Studies
Gunn and Stevens (1973) explored the photo-rearrangement of N-aryl-2-nitrobenzamides, including 2-nitrobenzanilide. This study provided insights into the chemical behavior of 2-amino-5-nitrobenzanilide under light exposure, which is crucial for understanding its stability and reactivity in various scientific applications (Gunn & Stevens, 1973).
properties
IUPAC Name |
2-amino-5-nitro-N-phenylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c14-12-7-6-10(16(18)19)8-11(12)13(17)15-9-4-2-1-3-5-9/h1-8H,14H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKGKPCLQCFQKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334366 | |
Record name | 2-Amino-5-nitrobenzanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-nitrobenzanilide | |
CAS RN |
30481-54-0 | |
Record name | 2-Amino-5-nitrobenzanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 30481-54-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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